Hexachlorocyclohexane

Vue d'ensemble

Description

It has been widely used as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Hexachlorocyclohexane is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . It affects the nervous system, liver, and kidneys, and may be a carcinogen .

Méthodes De Préparation

Hexachlorocyclohexane is synthesized through the chlorination of benzene in the presence of ultraviolet light, resulting in the formation of this compound (HCH) isomers. The gamma isomer, which is lindane, is then isolated through fractional crystallization . Industrial production methods involve the large-scale chlorination of benzene followed by the separation of the gamma isomer from other isomers using solvent extraction and crystallization techniques .

Analyse Des Réactions Chimiques

Hexachlorocyclohexane undergoes several types of chemical reactions, including:

Reduction: this compound can be reduced to less chlorinated compounds using reducing agents such as zinc and hydrochloric acid.

Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from lindane, leading to the formation of trichlorobenzene.

Hydrolysis: This compound can be hydrolyzed under alkaline conditions to produce chlorophenols.

Common reagents and conditions used in these reactions include zinc, hydrochloric acid, and alkaline solutions. Major products formed from these reactions include trichlorobenzene and chlorophenols .

Applications De Recherche Scientifique

Historical Context and Usage

Hexachlorocyclohexane was primarily used as a broad-spectrum insecticide from the 1940s until the late 20th century. Lindane, the gamma isomer of HCH, was particularly favored for agricultural applications including seed treatment and pest control in forestry. Approximately 600,000 tonnes of lindane were produced globally, leading to significant environmental contamination due to inefficient production processes that generated large amounts of waste isomers .

Environmental Impact

HCH is recognized as a persistent organic pollutant (POP), which means it degrades very slowly in the environment. This characteristic leads to bioaccumulation in food chains and poses risks to both human health and wildlife. The European Union has documented numerous sites contaminated with HCH and its isomers as part of efforts to manage these legacy pollutants . The environmental persistence of HCH necessitates ongoing research into its degradation and remediation.

Toxicity Studies

Research into the toxicity of HCH has revealed significant health concerns associated with exposure. A study involving individuals exposed during manufacturing indicated that neurological symptoms correlated with serum HCH levels . Furthermore, different isomers exhibit varying toxicological profiles; for example, alpha-HCH has demonstrated enantioselective effects on androgen receptor activity, suggesting potential endocrine-disrupting properties .

Case Study: Health Effects

- Population Studied : 365 individuals exposed to HCH vs. 146 controls.

- Findings : Neurological symptoms were linked to exposure intensity; significant increases in liver enzymes were observed among exposed individuals .

Biodegradation Research

Recent studies have focused on microbial degradation of HCH as a potential remediation strategy. The mibPOPdb database compiles data on microbial biodegradation processes for persistent organic pollutants, including HCH . Research indicates that specific microbial strains can effectively degrade various HCH isomers under controlled conditions, providing insights into bioremediation strategies.

Case Study: Microbial Biodegradation

- Method : Isolation of microbial strains capable of degrading beta-HCH.

- Results : Certain strains demonstrated effective degradation rates under laboratory conditions, suggesting potential for field applications .

Remediation Techniques

Effective remediation of HCH-contaminated sites remains a critical area of research. Chemical oxidation has emerged as a promising method for treating contaminated soils. A study conducted on soil from a former lindane waste site tested various oxidants (e.g., hydrogen peroxide, potassium permanganate) under different flow conditions. Results indicated that chemical oxidation could significantly reduce HCH concentrations in contaminated soils .

Summary of Remediation Techniques

Mécanisme D'action

Hexachlorocyclohexane exerts its effects by interfering with the function of the GABA neurotransmitter. It binds to the GABA A receptor-chloride channel complex at the picrotoxin binding site, inhibiting the normal inhibitory action of GABA. This leads to hyperexcitation of the central nervous system, resulting in symptoms such as convulsions and paralysis . This compound’s neurotoxic effects are primarily due to its action on the GABAergic system .

Comparaison Avec Des Composés Similaires

Hexachlorocyclohexane is part of the chlorinated hydrocarbon family, which includes other compounds such as DDT (dichlorodiphenyltrichloroethane) and aldrin. Compared to these compounds, lindane is unique in its specific action on the GABA A receptor . Similar compounds include:

DDT: Another organochlorine insecticide with a different mechanism of action, primarily affecting sodium channels in neurons.

This compound’s uniqueness lies in its specific interaction with the GABA A receptor-chloride channel complex, making it a valuable compound for studying neurotoxicity and GABAergic function .

Activité Biologique

Hexachlorocyclohexane (HCH) is a synthetic organic compound that has been widely used as a pesticide. It exists as a mixture of isomers, with the most significant being alpha (α), beta (β), gamma (γ), and delta (δ) HCH. Each isomer exhibits distinct biological activities, toxicological profiles, and metabolic pathways. This article explores the biological activity of HCH, focusing on its toxicokinetics, mechanisms of action, and effects on various biological systems.

Overview of HCH Isomers

| Isomer | Chemical Structure | Biological Activity |

|---|---|---|

| α-HCH | C6H6Cl6 | Neurotoxic, endocrine disruptor |

| β-HCH | C6H6Cl6 | Persistent in the environment, less neurotoxic than γ-HCH |

| γ-HCH | C6H6Cl6 | Highly neurotoxic, interacts with GABA receptors |

| δ-HCH | C6H6Cl6 | Limited biological activity compared to other isomers |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of HCH isomers have been studied primarily in animal models. Key findings include:

- Absorption : HCH isomers are well absorbed through the gastrointestinal tract (>90% recovery in animal studies) and can also be absorbed through inhalation and dermal routes .

- Distribution : HCH isomers tend to accumulate in adipose tissue, with β-HCH having a higher accumulation rate compared to other isomers. They are also found in the brain, liver, kidney, and muscle tissues .

- Metabolism : Metabolic studies indicate that γ-HCH is transformed by hepatic enzymes into various chlorinated metabolites, including chlorophenols and chlorobenzenes. These metabolites are detected in urine and various tissues following exposure .

- Excretion : The elimination half-lives of β-HCH vary from 37 to 71 days in rats . In humans, limited data suggest similar prolonged retention times.

Neurotoxicity

The neurotoxic effects of γ-HCH are particularly notable. Research indicates that it interacts with the GABA-A receptor-chloride channel complex at the picrotoxin binding site. This interaction can lead to increased synaptic activity and seizures in exposed organisms . The following mechanisms have been proposed:

- GABA System Interference : γ-HCH enhances GABAergic activity leading to seizures; this effect can be mitigated by GABA-A mimetics .

- Na+/K+-ATPase Inhibition : Inhibition of this enzyme may contribute to neurotoxicity by disrupting ionic homeostasis within neurons .

Hepatotoxicity

Studies have shown that exposure to HCH can induce hepatic oxidative enzymes. Increased liver enzyme levels (ALT and AST) have been reported in individuals exposed to technical-grade HCH, suggesting potential liver damage and dysfunction .

Case Studies

- Occupational Exposure : A study involving workers in a pesticide formulation plant revealed elevated liver enzymes linked to inhalation exposure to technical-grade HCH. This case highlights the occupational risks associated with HCH exposure .

- Animal Studies : In rodents, administration of γ-HCH resulted in significant neurotoxic effects characterized by seizures and alterations in behavior. The susceptibility varied among different strains of mice based on their ability to metabolize HCH effectively .

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns about its ecological impact. Biodegradation studies have identified specific bacteria capable of degrading HCH, offering potential bioremediation strategies for contaminated sites .

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

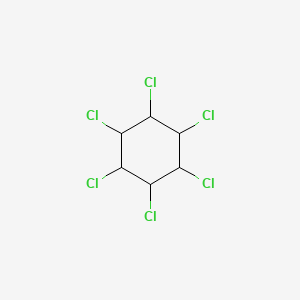

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does lindane interact with the nervous system?

A1: Lindane primarily acts on the nervous system by interacting with the gamma-aminobutyric acid type A (GABAA) receptor-chloride channel complex. [] It is suggested that lindane competes with picrotoxin, a known GABAA receptor antagonist, for binding sites on the chloride ionophore. [] This interaction disrupts normal neuronal signaling, leading to increased excitability and potentially seizures. []

Q2: What are the downstream effects of lindane's interaction with the GABAA receptor?

A2: Lindane's interference with GABAA receptors leads to increased neuronal excitability. [] This effect is observed as a decrease in the threshold for evoking population spikes, increased population spike amplitude, and decreased latency to population spike onset in the dentate gyrus, a brain region crucial for learning and memory. []

Q3: Does lindane affect other neurotransmitter systems?

A3: While primarily known for its interaction with the GABAA receptor, lindane exposure also leads to changes in the binding of ligands to other receptors in the GABAA receptor-ionophore complex. [] Research indicates a decrease in binding of [3H]muscimol (GABA agonist) and [35S]TBPS (picrotoxin binding site ligand) and an increase in [3H]flunitrazepam (benzodiazepine binding site ligand), suggesting a complex interplay within this system. []

Q4: Does lindane impact brain development?

A4: Research suggests that exposure to lindane during critical developmental periods can negatively affect myelination, the process of forming a protective sheath around nerve fibers in the brain. [] This can lead to lasting myelin deficits, potentially impacting neurological function. []

Q5: What are the effects of lindane on neurite development?

A5: Lindane exposure has been shown to impact neurite development in cultured rat hippocampal neurons. [] Specifically, lindane disrupts neurite initiation, dendrite number, and axon and dendrite elongation and branching, potentially affecting neuronal communication and network formation. []

Q6: What is the molecular formula and weight of lindane?

A6: Lindane, the γ-isomer of hexachlorocyclohexane (HCH), has the molecular formula C6H6Cl6 and a molecular weight of 290.83 g/mol.

Q7: What are the known toxic effects of lindane?

A7: Lindane is a known neurotoxicant, primarily targeting the central nervous system. [] It can induce convulsions and seizures, and chronic exposure has been linked to various neurological disorders. [, ] Furthermore, lindane is considered a potential endocrine disruptor, potentially interfering with hormone function and reproductive health. [, ]

Q8: What organs are primarily affected by lindane toxicity?

A8: Lindane can affect multiple organ systems, but the primary targets of toxicity are the nervous system, liver, and reproductive organs. [, , , ] Studies have shown that lindane can induce oxidative stress in these organs, leading to cellular damage and dysfunction. [, ]

Q9: Does lindane exposure affect the immune system?

A9: Research indicates that lindane can suppress both non-specific and specific immune responses in rainbow trout. [] Exposure to lindane can alter lysozyme and ceruloplasmin levels, impact B lymphocyte populations and their proliferation, and modify the chemiluminescent response of phagocytic cells. []

Q10: Does Vitamin C offer any protection against lindane's toxic effects?

A10: Studies in rainbow trout suggest that dietary supplementation with vitamin C (ascorbate-2-polyphosphate) might offer some protection against the immunosuppressive effects of lindane. [] Vitamin C supplementation appears to mitigate some of the negative impacts on various immune parameters, suggesting a potential protective role. []

Q11: How does lindane contaminate the environment?

A11: Lindane enters the environment primarily through its past use as a pesticide. [] Its persistence in soil and water, coupled with its semi-volatile nature, facilitates its widespread distribution in the environment, posing risks to various ecosystems. [, ]

Q12: What are the factors influencing lindane degradation?

A12: Several factors influence the rate and extent of lindane biodegradation, including:

- Microbial community composition: Different microorganisms possess varying capacities to degrade lindane. [, , ]

- Environmental conditions: Factors such as temperature, pH, and nutrient availability can affect microbial activity and lindane degradation rates. []

- Presence of co-substrates: The availability of easily degradable carbon sources can enhance lindane biodegradation by supporting microbial growth and activity. []

Q13: Can plants contribute to lindane removal from the environment?

A14: While plants themselves may not directly degrade lindane effectively, research suggests that certain plant species, like Acorus calamus, release root exudates that can enhance lindane degradation by promoting the growth and activity of lindane-degrading bacteria. [] This synergistic interaction between plants and microorganisms highlights the potential of phytoremediation strategies. []

Q14: How does lindane affect aquatic ecosystems?

A15: Lindane contamination poses a significant threat to aquatic ecosystems. [] Studies have shown that lindane negatively impacts macroinvertebrates, essential components of aquatic food webs, leading to alterations in community structure and ecosystem function. []

Q15: Can microalgae play a role in lindane bioremediation?

A16: Research suggests that certain microalgae species, such as Nannochloris oculata, can remove lindane from contaminated water. [] This removal process, potentially involving both biosorption and biodegradation, highlights the potential of microalgae for bioremediation applications. []

Q16: What are the potential risks of lindane accumulation in the food chain?

A17: Lindane's persistence in the environment and its potential for bioaccumulation raise concerns about its presence in the food chain. [, ] The consumption of contaminated food can lead to lindane exposure in humans and other organisms, potentially causing adverse health effects. [, ]

Q17: What is being done to address lindane contamination?

A18: Due to its persistence and toxicity, the use of lindane has been banned or severely restricted in most countries. [] Research continues to focus on developing efficient and sustainable remediation strategies, including bioremediation using microorganisms and phytoremediation using plants, to mitigate the environmental impact of lindane contamination. [, , ]

Q18: How is lindane quantified in environmental samples?

A19: Gas chromatography (GC) is commonly employed for the quantification of lindane in environmental samples. [, ] This technique allows for the separation and detection of lindane from complex matrices, enabling accurate measurement of its concentration. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.